molecular formula C9H11N5O2 B2977577 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid CAS No. 1485736-90-0

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid

Cat. No. B2977577
CAS RN: 1485736-90-0
M. Wt: 221.22
InChI Key: QHXYAYFOOJQLFZ-UHFFFAOYSA-N
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Description

“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” is a compound with the IUPAC name N-methyl-N-[1,2,4]triazolo[4,3-a]pyrazin-8-ylalanine . It has a molecular weight of 221.22 .


Synthesis Analysis

The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a propanoic acid moiety via a methylamino linkage .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” are not available, related [1,2,4]triazolo[4,3-a]quinoxaline compounds have been synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistically, it may inhibit specific signaling pathways or target essential cellular processes, making it a potential candidate for novel cancer therapies .

Antimicrobial Effects

“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mode of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to explore its full spectrum of antimicrobial activity .

Analgesic and Anti-Inflammatory Potential

In preclinical models, this compound has shown analgesic effects by modulating pain pathways. Additionally, it exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory mediators. These findings suggest its relevance in pain management and inflammatory conditions .

Antioxidant Activity

The compound’s unique chemical structure contributes to its antioxidant capacity. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage and contribute to overall health. Researchers continue to investigate its potential therapeutic applications in oxidative stress-related diseases .

Enzyme Inhibition

“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” acts as an enzyme inhibitor in various pathways. Notably, it shows promise as a carbonic anhydrase inhibitor, which has implications in treating conditions like glaucoma and epilepsy. Additionally, it may inhibit cholinesterase and alkaline phosphatase, opening avenues for neurological and metabolic disorder research .

Antiviral Properties

Preliminary studies suggest that the compound exhibits antiviral activity against certain viruses. Its mechanism of action may involve interfering with viral replication or entry. Researchers are exploring its potential in combating viral infections .

Thermostable Energetic Materials

Interestingly, derivatives of this compound have been investigated as thermostable energetic materials. Their insensitivity, good thermal stability, and comparable detonation properties make them promising candidates for applications in explosives and propellants .

Microwave-Mediated Synthesis

Researchers have developed a catalyst-free, eco-friendly method for synthesizing related compounds under microwave conditions. This efficient approach enhances the compound’s accessibility for further research and applications .

properties

IUPAC Name

2-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-6(9(15)16)13(2)7-8-12-11-5-14(8)4-3-10-7/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXYAYFOOJQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid

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